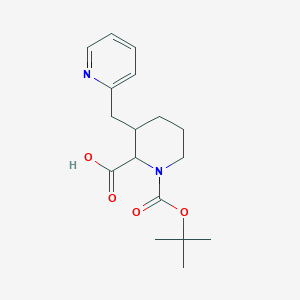

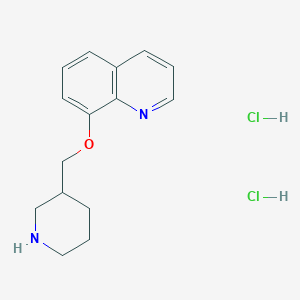

Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Descripción general

Descripción

“Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate” is a boric acid ester intermediate with benzene rings . It is an important compound in organic synthesis reactions .

Synthesis Analysis

The compound is obtained through a multi-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis

The molecular structures of the compounds are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis

The compound is involved in various chemical reactions due to its unique structure. It has good biological activity and pharmacological effects .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are revealed through DFT studies . The molecular electrostatic potential and frontier molecular orbitals of the compounds are further investigated .Aplicaciones Científicas De Investigación

1. Synthesis and Structural Analysis

The compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, similar to Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, have been synthesized and analyzed for their structural properties. Studies revealed that these compounds could be obtained through substitution reactions and confirmed via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These analytical methods allowed for detailed crystallographic and conformational analyses of the compounds, ensuring their consistency with computational predictions from density functional theory (DFT) calculations. The electrostatic potential and frontier molecular orbitals of the compounds were also investigated using DFT, uncovering some of their physicochemical properties (Huang et al., 2021, Huang et al., 2021).

2. Polymer Synthesis and Applications

The tetramethyl-dioxaborolan-2-yl group features prominently in the synthesis of polymers and copolymers, contributing to the creation of materials with specific physical properties. These compounds are utilized in the formation of conjugated polymers that exhibit a wide range of color emissions and solubilities, making them suitable for various applications, including fluorescence imaging and electronics. The versatility of these polymers is further enhanced by their ability to form stable nanoparticles with bright fluorescence emissions, showcasing their potential in fields like bioimaging and sensing (Fischer et al., 2013, Kulasi et al., 2007).

3. Sensing Applications

Functionalized with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, certain compounds exhibit enhanced sensing capabilities, particularly for detecting substances like hydrogen peroxide vapor. This utility stems from the ability to modify the boron ester groups to enhance their reactivity and sensitivity, leading to the creation of efficient and fast-responding sensors with low detection limits. Such advancements are crucial for applications in security and environmental monitoring, where rapid and accurate detection of hazardous substances is paramount (Fu et al., 2016).

4. Applications in Drug Delivery Systems

Compounds with the tetramethyl-dioxaborolan-2-yl moiety have found applications in the design and synthesis of drug delivery systems. These systems leverage the responsive nature of these compounds to create smart, multiresponsive delivery platforms. By encapsulating drugs within these structures, improved targeting and controlled release can be achieved, enhancing the therapeutic efficacy and reducing the side effects of the drugs. This innovative approach holds promise for advancing targeted cancer therapies and other medical treatments (Ren et al., 2022).

Mecanismo De Acción

Boronic acid esters are known to have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

The compound also contains a fluoroaryl group. Fluorine-containing compounds are widely used in medicine. The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability, and drug resistance .

Direcciones Futuras

Propiedades

IUPAC Name |

phenyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BFNO4/c1-18(2)19(3,4)26-20(25-18)15-11-10-13(12-16(15)21)22-17(23)24-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELNKADYNHJFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B1468279.png)

![tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate](/img/structure/B1468286.png)

![4-[(4-Piperidinylmethoxy)methyl]piperidine dihydrochloride](/img/structure/B1468297.png)